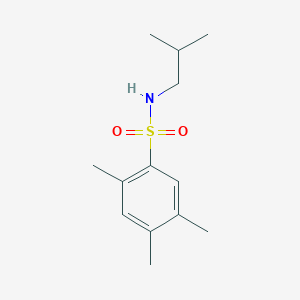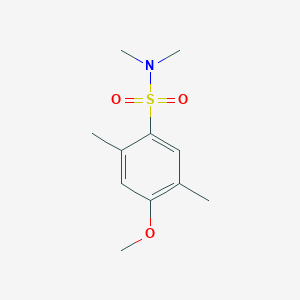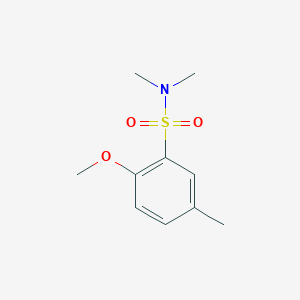
N-isobutyl-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-2,4,5-trimethylbenzenesulfonamide, also known as IBTMS, is a sulfonamide compound that has gained attention in scientific research due to its potential applications in various fields. IBTMS is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Wirkmechanismus
The mechanism of action of N-isobutyl-2,4,5-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target organism. In bacteria, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. In fungi, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the activity of squalene epoxidase, an enzyme involved in the synthesis of ergosterol.
Biochemical and Physiological Effects
N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects in various organisms. In bacteria, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the growth and reproduction of certain strains, including Staphylococcus aureus and Escherichia coli. In fungi, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the growth and reproduction of certain strains, including Candida albicans and Aspergillus fumigatus. In plants, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the growth and development of certain species, including Arabidopsis thaliana and Zea mays.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyl-2,4,5-trimethylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, N-isobutyl-2,4,5-trimethylbenzenesulfonamide also has some limitations, including its low water solubility, which can make it difficult to use in aqueous systems, and its potential toxicity to certain organisms.
Zukünftige Richtungen
There are several potential future directions for research on N-isobutyl-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-isobutyl-2,4,5-trimethylbenzenesulfonamide. Another area of interest is the exploration of N-isobutyl-2,4,5-trimethylbenzenesulfonamide as a potential therapeutic agent for various diseases, including fungal infections and inflammatory disorders. Additionally, there is potential for N-isobutyl-2,4,5-trimethylbenzenesulfonamide to be used in the development of new materials with unique properties, such as biodegradable plastics and lubricants.
Synthesemethoden
N-isobutyl-2,4,5-trimethylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with isobutylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been investigated for its antifungal, antibacterial, and anti-inflammatory properties. In agriculture, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been explored as a potential herbicide and insecticide due to its ability to inhibit the growth of certain plants and insects. In material science, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been studied for its potential use as a plasticizer and lubricant.
Eigenschaften
Produktname |
N-isobutyl-2,4,5-trimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C13H21NO2S |
Molekulargewicht |
255.38 g/mol |
IUPAC-Name |
2,4,5-trimethyl-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-9(2)8-14-17(15,16)13-7-11(4)10(3)6-12(13)5/h6-7,9,14H,8H2,1-5H3 |
InChI-Schlüssel |
SQGYAEWEAWYTAB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)






![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)



